molecular formula C9H7F B1439490 1-Ethynyl-2-fluoro-4-methylbenzene CAS No. 928304-42-1

1-Ethynyl-2-fluoro-4-methylbenzene

Cat. No.: B1439490
CAS No.: 928304-42-1
M. Wt: 134.15 g/mol
InChI Key: CJZZGOJNYJPIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H7F It is a derivative of benzene, featuring an ethynyl group (-C≡CH), a fluorine atom, and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

The synthesis of 1-Ethynyl-2-fluoro-4-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethynyl, fluoro, and methyl groups. The process may involve the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethynyl-2-fluoro-4-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-2-fluoro-4-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring .

Comparison with Similar Compounds

1-Ethynyl-2-fluoro-4-methylbenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-ethynyl-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZZGOJNYJPIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672120
Record name 1-Ethynyl-2-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928304-42-1
Record name 1-Ethynyl-2-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-2-fluoro-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-2-fluoro-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-Ethynyl-2-fluoro-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Ethynyl-2-fluoro-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Ethynyl-2-fluoro-4-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-Ethynyl-2-fluoro-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.